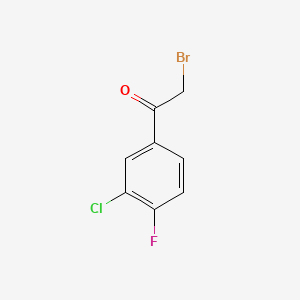

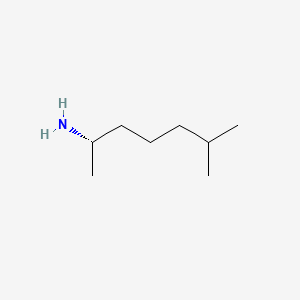

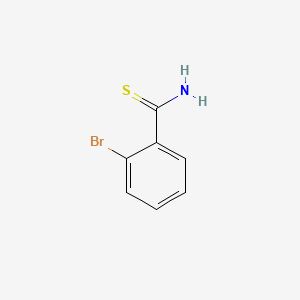

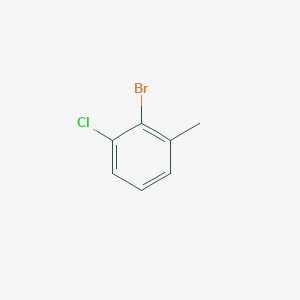

![molecular formula C15H10F3N5 B1273199 7-氨基-2-甲基-3-[3-(三氟甲基)苯基]吡唑并[1,5-a]嘧啶-6-腈 CAS No. 863305-83-3](/img/structure/B1273199.png)

7-氨基-2-甲基-3-[3-(三氟甲基)苯基]吡唑并[1,5-a]嘧啶-6-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile” is a chemical compound used for proteomics research .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the condensation of aminopyrazole and enaminones in acetic acid has been used to afford 7-aryl-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitriles .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on the reaction conditions. For instance, the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point, yield, and elemental analysis can be determined experimentally . Computed properties such as molecular weight, XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area can be determined using computational methods .科学研究应用

Anticancer Research

7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile: has shown promise in anticancer research due to its pyrimidine core, which is known to play a vital role in cancer pathogenesis . Pyrimidine derivatives have been designed to target various cancer cell lines, leading to cell death by apoptosis through the inhibition of critical enzymes like CDK . This compound’s potential efficacy against cancer makes it a valuable candidate for further investigation and drug development.

Fluorescent Probes for Bioimaging

The compound’s structure allows it to be used as a fluorophore for bioimaging purposes. Its photophysical properties can be tuned, making it suitable for studying the dynamics of intracellular processes and serving as a chemosensor . The electron-donating groups at position 7 on the fused ring enhance both absorption and emission behaviors, which are crucial for high-quality imaging.

Material Science

In material science, this compound’s derivatives can serve as solid-state emitters due to their good solid-state emission intensities . Their stability and photophysical properties are comparable to commercial probes, making them suitable for the development of new organic materials with potential applications in electronic devices.

Environmental Sensing

The compound’s derivatives can be utilized in environmental science as part of sensors to detect ions and other environmental pollutants. Their heteroatoms make them potential chelating agents, and their solubility in green solvents is advantageous for environmental applications .

Biochemical Interactions

In biochemistry, the compound’s pyrimidine base is structurally similar to nucleotide base pairs in DNA and RNA, which could make it a valuable tool for studying biochemical interactions . Its synthetic versatility allows for the creation of diverse derivatives, which can be used to probe various biochemical pathways.

Agricultural Applications

While specific information on the use of this compound in agriculture was not found, pyrimidine derivatives are known to have a spectrum of biological activities. They are used in the treatment of diseases and in agricultural applications, suggesting potential uses for this compound in enhancing crop protection or growth .

未来方向

属性

IUPAC Name |

7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N5/c1-8-12(9-3-2-4-11(5-9)15(16,17)18)14-21-7-10(6-19)13(20)23(14)22-8/h2-5,7H,20H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMPVSLWIIHBQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(C=NC2=C1C3=CC(=CC=C3)C(F)(F)F)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001126732 |

Source

|

| Record name | 7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001126732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile | |

CAS RN |

863305-83-3 |

Source

|

| Record name | 7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863305-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001126732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

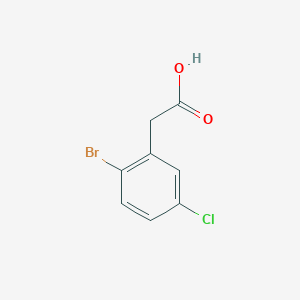

![2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273116.png)